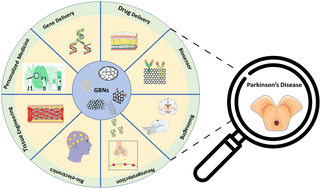Advances in graphene-based nanoplatforms and their application in Parkinson's disease
Materials Advances Pub Date: 2023-11-07 DOI: 10.1039/D3MA00623A
Abstract
Parkinson's disease (PD) is a progressive, complex, and chronic neurodegenerative disorder that remains challenging to cure and diagnose in the early stage. The neuropathological hallmark of PD are Lewy bodies, which are intracellular protein aggregates composed primarily of α-synuclein (α-syn). The unmet therapeutic and diagnostic needs are projected to be managed by exploring alternative strategies. In this direction, research on using tailored graphene-based nanomaterials (GBNs) is gaining attention due to their capability to affect pathogenic forms of α-syn. In this review, we discuss computational and experimental approaches and look at the benefits of GBNs to target mechanisms contributed to PD neurodegeneration, including α-syn aggregation, autophagy, inflammation, and oxidative stress, for the development of an entirely new class of antiparkinsonian therapy. We overview advanced GBN-based nanomedicines, regenerative medicine, and biosensors supporting the application of GBNs in PD management. Moreover, this review highlights the biocompatibility and safety aspects of emergent GBNs. Although GBNs represent a new and promising approach to PD treatment, as of now, it is limited to computational and early-stage experimental studies, as carefully discussed in this article.


Recommended Literature
- [1] In situ detection of Bacillus anthracis spores using fully submersible, self-exciting, self-sensing PMN-PT/Sn piezoelectric microcantilevers†
- [2] Highly water-dispersible TiO2nanoparticles for doxorubicin delivery: effect of loading mode on therapeutic efficacy
- [3] Rapid recognition of fatal cyanide in water in a wide pH range by a trifluoroacetamido based metal–organic framework†
- [4] Abstraction and addition kinetics of C2H radicals with CH4, C2H6, C3H8, C2H4, and C3H6: CVT/SCT/ISPE and hybrid meta-DFT methods†
- [5] Coordination polymer gel derived from a tetrazoleligand and Zn2+: spectroscopic and mechanical properties of an amorphous coordination polymer gel†
- [6] Rational magnetic modification of N,N-dioxidized pyrazine ring expanded adenine and thymine: a diradical character induced by base pairing and double protonation†
- [7] Effective construction of a CuCo MOF@graphene functional electrocatalyst for hydrogen evolution reaction†
- [8] Combining catalysis and computational fluid dynamics towards improved process design for ethanol dehydration†
- [9] Effects of flow history on extensional rheological properties of wormlike micelle solution
- [10] Low-energy electron interaction with 2-(trifluoromethyl)acrylic acid, a potential component for EUVL resist material†

Journal Name:Materials Advances
Research Products
-
CAS no.: 1718-53-2
-
CAS no.: 113305-56-9
-
CAS no.: 123983-05-1
-
CAS no.: 16284-60-9
-
CAS no.: 19542-54-2









